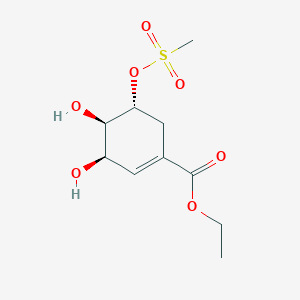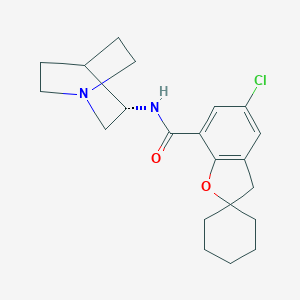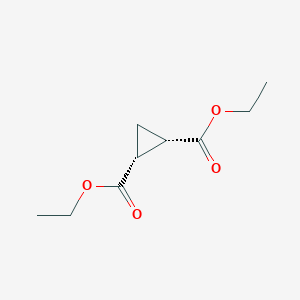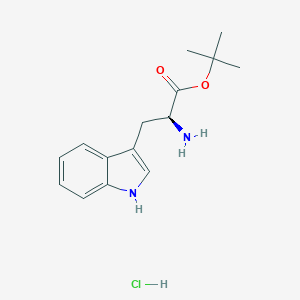![molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1](/img/structure/B149017.png)
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
The synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the reaction of 3-aminopyridin-2(1H)-ones with monochloroacetic chloride . This reaction proceeds under mild conditions and yields the desired oxazinone through an intramolecular cyclization process. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions for these reactions include the use of organic solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Exhibits high anti-tumor activity.
Pyrido[2,3-d]pyrimidine: Shows broad-spectrum antibacterial and antifungal activity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNSLMJWQDGQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579705 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136742-83-1 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key characteristic of the synthesis method for 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one described in the research?
A1: The research highlights the use of microwave irradiation to facilitate a significantly faster synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles rearrangement. [, ] This method drastically reduces reaction times from hours to minutes compared to conventional heating methods while achieving moderate to excellent yields.
Q2: What are the starting materials used to synthesize this compound via this method?
A2: The synthesis involves reacting substituted 2-chloropyridols with N-substituted 2-chloroacetamide. [, ] This reaction takes place in the presence of potassium carbonate in acetonitrile (MeCN), followed by treatment with cesium carbonate in dimethylformamide (DMF).
Q3: Has the use of alternative solvents been explored for this reaction?
A3: Yes, research has explored the use of MeO-PEG-OMe (2,000) as an alternative solvent for the microwave-assisted synthesis of benzo-[1,4]-oxazinones, which share a similar structure to this compound. [] This approach also resulted in moderate yields of the desired products.
Q4: Are there any related compounds explored in the research?
A4: The research papers also discuss the synthesis of 3-Aminopyridin-2(1H)-ones [], which are structurally related to this compound, and 2H-Benzo[b][1,4]oxazin-3(4H)-ones, [, ] which are analogs with a benzene ring instead of a pyridine ring. This suggests potential avenues for exploring structure-activity relationships and developing new compounds with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
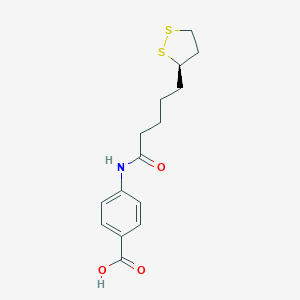
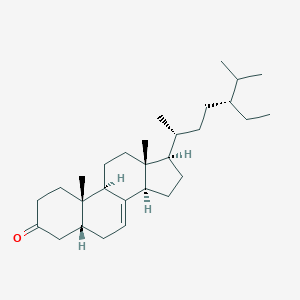
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

